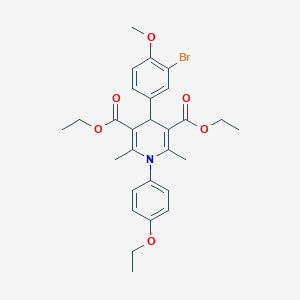
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethoxybenzaldehyde, naphthalen-1-ylamine, and benzil in the presence of ammonium acetate and acetic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired imidazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.
化学反应分析
Types of Reactions
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced imidazole compounds.
科学研究应用
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biology: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds with industrial applications.
作用机制
The mechanism of action of 2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-phenyl-4,5-diphenyl-1H-imidazole
- 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
- 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole
Uniqueness
2-(3,5-dimethoxyphenyl)-4-(1-naphthyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-yl group and the 3,5-dimethoxyphenyl group differentiates it from other imidazole derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological activities.
属性
分子式 |
C27H22N2O2 |
|---|---|
分子量 |
406.5g/mol |
IUPAC 名称 |
2-(3,5-dimethoxyphenyl)-5-naphthalen-1-yl-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C27H22N2O2/c1-30-21-15-20(16-22(17-21)31-2)27-28-25(19-10-4-3-5-11-19)26(29-27)24-14-8-12-18-9-6-7-13-23(18)24/h3-17H,1-2H3,(H,28,29) |
InChI 键 |
HBLVATCKHVQYFW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)OC |
规范 SMILES |
COC1=CC(=CC(=C1)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-oxoindol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388843.png)
![2-(3-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388844.png)
![1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)carbamimidothioate](/img/structure/B388845.png)
![1-(4-Butoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B388847.png)
![5-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B388849.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388851.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388852.png)

![2-(2,5-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B388855.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-1-{[1-(4-IODOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388856.png)
![(2Z,5Z)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388857.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 4-methoxybenzoate](/img/structure/B388860.png)
![ethyl 2-(4-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388862.png)
